2-Amino-4,5-dimethylphenol;hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

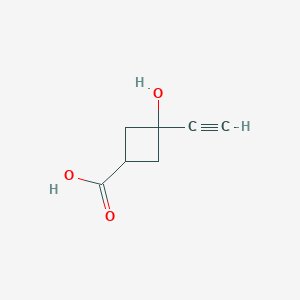

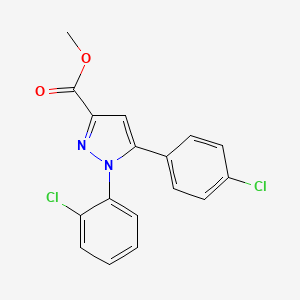

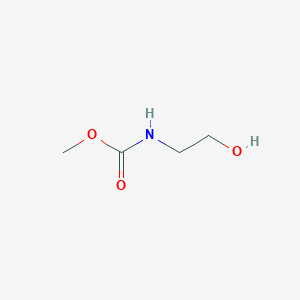

2-Amino-4,5-dimethylphenol is an organic compound with the empirical formula C8H11NO . It is a solid substance used in the field of organic synthesis . The compound is also known to exhibit anticancer activity .

Molecular Structure Analysis

The molecular weight of 2-Amino-4,5-dimethylphenol is 137.18 . The compound’s structure includes a benzene ring with two methyl groups, an amino group, and a hydroxyl group .Chemical Reactions Analysis

2-Amino-4,5-dimethylphenol is known to exhibit anticancer activity. It is an arylimine that has been shown to inhibit the proliferation of cancer cells in vitro and in vivo . The exact mechanism of action is not fully understood, but it is believed that 2-amino-4,5-dimethylphenol may act as a nucleophile in reverse Michael addition reactions .Scientific Research Applications

Synthesis and Chemical Characterization

- Test Purchase and Identification : A study detailed the test purchase, identification, and synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), highlighting analytical techniques such as NMR, GC-MS, and X-ray crystallography for confirming the identity of chemical substances, including the analysis of hydrochloride and hydrobromide salt mixtures (Power et al., 2015).

Environmental and Biological Interactions

- Biodegradation of Plastic Monomers : Research on the biodegradation of 2,6-dimethylphenol (a related compound) by Mycobacterium neoaurum B5-4 offers insights into microbial degradation as a method for remediation of contaminated environments. This study proposed a metabolic pathway for the degradation process, highlighting the potential for bioremediation strategies (Ji et al., 2019).

Pharmacological Effects and Mechanisms

- Dimethyl Sulfoxide Interactions : A study explored how dimethyl sulfoxide (DMSO) suppresses NMDA- and AMPA-induced ion currents and calcium influx, offering protection against excitotoxic death in hippocampal neurons. This investigation highlights the importance of considering solvent effects in pharmacological studies and suggests potential therapeutic applications for DMSO in neuroprotective strategies (Lu & Mattson, 2001).

Chemical and Physical Properties

- Crystal Structure Analysis : The study on the crystal structure of 3,5-dibromo-2-amino-4,6-dimethylpyridinium tetrahalocuprate revealed insights into the role of nonclassical noncovalent interactions in determining the structure of chemical compounds. This research underscores the significance of crystallography in understanding the physical properties of substances (AlDamen & Haddad, 2011).

Safety and Hazards

Mechanism of Action

Target of Action

It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo .

Mode of Action

It is an arylimine that exhibits anticancer activity . The compound’s mode of action is believed to involve the inhibition of cancer cell proliferation .

Biochemical Pathways

Its anticancer activity suggests it may interfere with pathways involved in cell proliferation .

Result of Action

The molecular and cellular effects of 2-Amino-4,5-dimethylphenol;hydrobromide’s action primarily involve the inhibition of cancer cell proliferation . It has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

properties

IUPAC Name |

2-amino-4,5-dimethylphenol;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.BrH/c1-5-3-7(9)8(10)4-6(5)2;/h3-4,10H,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFQJDUOHMYMQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)N.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2920305.png)

![2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B2920306.png)

![7-chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B2920308.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2920322.png)